molecular formula C12H13NO2S B8275876 N-(3,5-Dimethylphenylthio)succinimide CAS No. 473258-21-8

N-(3,5-Dimethylphenylthio)succinimide

Cat. No.: B8275876
CAS No.: 473258-21-8
M. Wt: 235.30 g/mol
InChI Key: FBGVDFDYCUOIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethylphenylthio)succinimide is a useful research compound. Its molecular formula is C12H13NO2S and its molecular weight is 235.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

473258-21-8

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)sulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H13NO2S/c1-8-5-9(2)7-10(6-8)16-13-11(14)3-4-12(13)15/h5-7H,3-4H2,1-2H3

InChI Key

FBGVDFDYCUOIGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SN2C(=O)CCC2=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-Dimethylthiophenol (2.76 g, 0.02 mol) was added by a syringe to an ice cooled mixture of N-chlorosuccinimide (3.34 g, 0.025 mol) and anhydrous dichloromethane (30 mL) under argon atmosphere. After 1 hour, N-chlorosuccinimide (0.4 g, 0.003 mol) was added, then reaction was stirred for 2.5 hours. Triethylamine (3.9 mL, 0.028 mol) was added while stirring for 15 minutes, then dichloromethane and 1N HCl were added. After shaking, organic layer was dried, concentrated to a small volume and passed through a Celite® column. After evaporation of the solvent, the residue was triturated with diethyl ether to give 3.0 g (64%) of title compound, mp 131-134° C. (from diethyl ether).
Quantity
2.76 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
3.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
64%

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